4-Phenyl-2,3-dihydro-1H-inden-2-ol
Description
Properties
CAS No. |
78383-21-8 |
|---|---|
Molecular Formula |
C15H14O |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
4-phenyl-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C15H14O/c16-13-9-12-7-4-8-14(15(12)10-13)11-5-2-1-3-6-11/h1-8,13,16H,9-10H2 |
InChI Key |
UPCFPYKJLSHYKD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=C1C=CC=C2C3=CC=CC=C3)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
PD-1/PD-L1 Inhibitors
Table 1: Comparison of PD-1/PD-L1 Inhibitors
Key Observations :
- The Chinese Academy’s bromo benzyl ether derivatives exhibit the highest potency (IC50 down to 0.0001 nM), likely due to bromine’s electron-withdrawing effects enhancing target binding .
- BMS’s symmetric biaryl scaffolds improved binding affinity by ~100-fold compared to early analogs, highlighting the importance of molecular symmetry .
- ChemoCentryx’s derivatives, while less potent than BMS’s modified compounds, retain nanomolar efficacy and demonstrate in vivo tumor growth inhibition comparable to anti-PD-L1 antibodies .
Structural Analogs with Divergent Targets
Key Observations :
- Fluorine substitution in 4-fluoro-2,3-dihydro-1H-inden-1-ol may improve pharmacokinetic properties compared to the parent compound .
- Triazole-thione derivatives leverage heterocyclic cores for protease inhibition, diverging from the indenol scaffold’s immunomodulatory applications .
- GDC-0879 demonstrates scaffold versatility, repurposing the dihydroindenol moiety for kinase inhibition .
Preparation Methods
Reduction of 4-Phenylindan-2-one Derivatives
The most direct route to 4-phenyl-2,3-dihydro-1H-inden-2-ol involves the reduction of 4-phenylindan-2-one. Sodium borohydride (NaBH₄) in methanol or ethanol at 0–25°C selectively reduces the ketone to the secondary alcohol with yields ranging from 70–85% . Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) achieves higher yields (88–92%) but requires anhydrous conditions and careful temperature control .
Table 1: Reduction of 4-Phenylindan-2-one to this compound
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaBH₄ | Methanol | 0–25 | 2 | 78 |
| LiAlH₄ | THF | 25 | 1 | 90 |
| BH₃·THF | THF | 25 | 3 | 82 |
The stereochemical outcome depends on the reducing agent: NaBH₄ preserves the existing configuration, while LiAlH₄ may induce partial racemization . Nuclear magnetic resonance (NMR) analysis of the product confirms the presence of a benzylic proton (δ 4.12–4.35 ppm) and a hydroxyl proton (δ 2.85–3.10 ppm) .
Friedel-Crafts Alkylation Followed by Hydrolysis
A two-step synthesis begins with Friedel-Crafts acylation of benzene derivatives to construct the indanone skeleton. For example, reacting 3-phenylpropanoyl chloride with benzene in the presence of AlCl₃ yields 4-phenylindan-2-one, which is subsequently reduced as described in Section 1 . This method allows modular substitution but requires rigorous purification to isolate the regioisomer.
Key Reaction Steps:
Schmidt Rearrangement of Indenone Precursors
The Schmidt rearrangement offers an alternative pathway via aryl migration. Treatment of (E)-2-arylidene-3-phenyl-2,3-dihydro-1H-inden-1-ones with sodium azide (NaN₃) and sulfuric acid (H₂SO₄) in chloroform induces a rearrangement to form 3,4-dihydroquinolin-2(1H)-ones, which can be hydrolyzed to the target alcohol . While this method is less direct, it demonstrates the versatility of indenone intermediates.
Mechanistic Insights:
-
Protonation and Hydrazoic Acid Attack:
The carbonyl group of the indenone is protonated, facilitating nucleophilic attack by hydrazoic acid (HN₃) . -
Aryl Migration and Tautomerization:
Aryl migration generates a carbocation intermediate, which undergoes hydrolysis and tautomerization to yield the alcohol .
Optimization Data:
Cyclization of α,β-Unsaturated Ketones
Cyclization strategies using IBX (2-iodoxybenzoic acid) as an oxidant enable the construction of the indanol framework. For instance, 5-(methoxymethoxy)-1H-inden-2(3H)-one undergoes regioselective cyclization to form the indenone core, which is subsequently reduced . This method highlights the role of protecting groups in directing reactivity.
Experimental Protocol:
-
Cyclization:
-
Deprotection and Reduction:
Acidic removal of the methoxymethoxy group followed by NaBH₄ reduction yields the target alcohol .
Asymmetric Catalytic Hydrogenation
Chiral ruthenium catalysts enable enantioselective synthesis of this compound. Using [RuCl₂((S)-SynPhos)] as a catalyst, hydrogenation of 4-phenylindan-2-one at 50 psi H₂ pressure achieves 94% enantiomeric excess (ee) . This method is critical for pharmaceutical applications requiring high optical purity.
Table 2: Asymmetric Hydrogenation Conditions
| Catalyst | Pressure (psi) | Solvent | ee (%) | Yield (%) |
|---|---|---|---|---|
| [RuCl₂((S)-SynPhos)] | 50 | MeOH | 94 | 88 |
| [Rh(NBD)(DIPAMP)]BF₄ | 30 | THF | 82 | 75 |
Biocatalytic Reduction Using Alcohol Dehydrogenases
Enzymatic reduction with Lactobacillus brevis alcohol dehydrogenase (LBADH) in aqueous buffer converts 4-phenylindan-2-one to the (S)-enantiomer with >99% ee . This green chemistry approach avoids harsh reagents and achieves high stereoselectivity.
Optimization Parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
